Allatostatin II

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

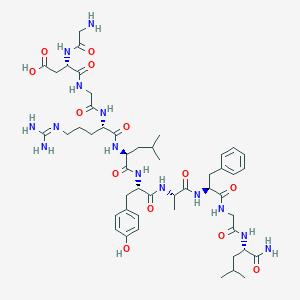

(3S)-3-[(2-aminoacetyl)amino]-4-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H74N14O13/c1-26(2)18-33(42(51)70)59-40(67)25-55-44(72)35(20-29-10-7-6-8-11-29)61-43(71)28(5)57-47(75)36(21-30-13-15-31(64)16-14-30)63-48(76)34(19-27(3)4)62-46(74)32(12-9-17-54-49(52)53)58-39(66)24-56-45(73)37(22-41(68)69)60-38(65)23-50/h6-8,10-11,13-16,26-28,32-37,64H,9,12,17-25,50H2,1-5H3,(H2,51,70)(H,55,72)(H,56,73)(H,57,75)(H,58,66)(H,59,67)(H,60,65)(H,61,71)(H,62,74)(H,63,76)(H,68,69)(H4,52,53,54)/t28-,32-,33-,34-,35-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQGYYOXEWOITJ-KHLMYIKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H74N14O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1067.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of Allatostatin II in Diploptera punctata: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the historical discovery, isolation, characterization, and functional analysis of Allatostatin II (AST-II), also known as Allatostatin B2 (ASB2), in the viviparous cockroach, Diploptera punctata. This document is intended for researchers, scientists, and professionals in the fields of insect endocrinology, neuropeptide biology, and drug development. It details the experimental methodologies employed, presents quantitative data on the peptide's biological activity, and illustrates the key workflows and signaling pathways involved.

Introduction

The regulation of juvenile hormone (JH) biosynthesis is a critical process in insect development, reproduction, and metamorphosis.[1][2] In the cockroach Diploptera punctata, a key family of neuropeptides known as allatostatins acts as potent inhibitors of JH synthesis in the corpora allata (CA).[3][4] This guide focuses on the discovery and characterization of a second type of allatostatin, this compound (AST-II or ASB2), an octadecapeptide that plays a significant role in this regulatory process.[5]

Discovery and Primary Structure of this compound (ASB2)

The initial efforts to isolate and identify inhibitors of JH synthesis from the brains of D. punctata led to the characterization of a family of type A allatostatins (ASA).[3] However, it was observed that a significant portion of the allatostatic activity in crude brain extracts was attributable to a higher molecular weight fraction.[5] This led to the targeted isolation and sequencing of a novel peptide, designated Allatostatin B2 (ASB2), to signify it as the second type of allatostatin discovered.[5]

The primary structure of ASB2 was determined to be an octadecapeptide amide with the following sequence:[5]

Ala-Tyr-Ser-Tyr-Val-Ser-Glu-Tyr-Lys-Arg-Leu-Pro-Val-Tyr-Asn-Phe-Gly-Leu-NH₂ [5]

Quantitative Biological Activity of this compound

The primary biological function of ASB2 is the potent inhibition of juvenile hormone synthesis in the corpora allata of D. punctata. The inhibitory activity has been quantified through in vitro radiochemical assays, with the key findings summarized in the tables below.

Table 1: Inhibitory Concentration (IC₅₀) of ASB2 on Juvenile Hormone Synthesis

| Allatostatin Type | Age/Stage of D. punctata | IC₅₀ (nM) | Reference |

| ASB2 (AST-II) | Day 10 females | 0.31 | [5] |

| ASB2-(11-18) fragment | Day 10 females | 48 | [5] |

| ASA1 (Type A) | Day 10 females | ~0.31 | [5] |

Note: ASA1 is a type A allatostatin provided for comparison.

Table 2: Comparative Activity of ASB2 and ASA1

| Condition | Relative Activity | Reference |

| Early vitellogenesis (Day 2 females) | ASB2 is over twice as active as ASA1 | [5] |

| Day 10 females | ASB2 and ASA1 are equally effective | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments that were instrumental in the discovery and characterization of this compound in Diploptera punctata.

Peptide Extraction and Purification

The isolation of ASB2 from the brain-retrocerebral complexes of D. punctata involved a multi-step purification process.

Experimental Workflow for ASB2 Purification

Caption: Workflow for the extraction and purification of this compound.

-

Tissue Dissection and Extraction: Brains with attached corpora cardiaca and corpora allata (retrocerebral complexes) were dissected from adult female D. punctata. The tissues were homogenized in acidic methanol.

-

Solid-Phase Extraction: The homogenate was centrifuged, and the supernatant was passed through a C18 Sep-Pak cartridge to capture the peptides.

-

Separation of Allatostatin Types: The eluate from the C18 cartridge was further fractionated using a diol Sep-Pak cartridge, which effectively separated the type A allatostatins from the more polar type B allatostatins.[5]

-

High-Performance Liquid Chromatography (HPLC):

-

First Dimension (C18): The bioactive fraction containing type B allatostatins was subjected to reverse-phase HPLC on a C18 column. A gradient of 10-50% acetonitrile (B52724) in 0.1% trifluoroacetic acid was used for elution.[5]

-

Second Dimension (RP8): Further purification was achieved on a reverse-phase RP8 column with a shallower acetonitrile gradient (e.g., 20.25-24%).[5]

-

-

Bioassay-Guided Fractionation: At each stage of purification, fractions were tested for their ability to inhibit JH synthesis in an in vitro bioassay to identify the active fractions for further purification.

In Vitro Radiochemical Assay for Juvenile Hormone Synthesis

This bioassay is the cornerstone for assessing the biological activity of allatostatins.

Experimental Workflow for In Vitro JH Synthesis Assay

Caption: Workflow for the in vitro radiochemical assay of JH synthesis.

-

Gland Dissection: Corpora allata were dissected from female D. punctata at a specific age (e.g., day 2 or day 10 of adulthood).

-

Incubation: Individual pairs of glands were incubated in a culture medium (e.g., TC199) containing a radiolabeled precursor of JH, [methyl-³H]methionine. The test substance (e.g., purified ASB2 fractions or synthetic ASB2) was added to the incubation medium.

-

Extraction: After a 3-hour incubation period, the newly synthesized, radiolabeled JH was extracted from the medium using an organic solvent such as isooctane.

-

Quantification: The amount of radiolabeled JH was quantified using liquid scintillation counting.

-

Data Analysis: The rate of JH synthesis was calculated and expressed as femtomoles per gland per hour. The inhibitory effect of the test substance was determined by comparing the rate of JH synthesis in its presence to that of a control incubation without the substance.

Peptide Sequencing by Tandem Mass Spectrometry

The primary amino acid sequence of ASB2 was elucidated using tandem mass spectrometry (MS/MS).

Logical Flow of Peptide Sequencing

Caption: Logical flow diagram for peptide sequencing by tandem mass spectrometry.

-

Sample Introduction and Ionization: The purified ASB2 peptide was introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI), to generate protonated molecular ions.

-

Precursor Ion Selection: In the first stage of mass analysis (MS1), the protonated molecular ion of ASB2 was selectively isolated.

-

Fragmentation: The selected precursor ion was then subjected to fragmentation, commonly through collision-induced dissociation (CID), where the ion collides with an inert gas, causing it to break at the peptide bonds.

-

Fragment Ion Analysis: The resulting fragment ions were analyzed in the second stage of mass analysis (MS2), generating a tandem mass spectrum.

-

Sequence Determination: The amino acid sequence was deduced by analyzing the mass differences between the peaks in the fragment ion series (primarily b- and y-ions).

This compound Signaling Pathway

Allatostatins, including ASB2, exert their inhibitory effect on JH synthesis by binding to specific receptors on the surface of corpora allata cells. The current understanding of the signaling pathway is as follows:

This compound Signaling Pathway in Corpora Allata

Caption: Proposed signaling pathway for this compound in corpora allata cells.

-

Receptor Binding: ASB2 binds to a specific G-protein coupled receptor (GPCR) on the membrane of a corpus allatum cell.[1] Evidence suggests the existence of at least two types of allatostatin receptors in D. punctata.[6]

-

G-Protein Activation: Ligand binding activates an associated intracellular G-protein.

-

Second Messenger Modulation: The activated G-protein modulates the activity of effector enzymes, leading to a change in the concentration of intracellular second messengers (e.g., a decrease in cyclic AMP).

-

Inhibition of JH Synthesis: The altered second messenger levels initiate a signaling cascade that ultimately inhibits one or more early steps in the JH biosynthetic pathway, prior to the formation of mevalonate.[5]

Conclusion and Future Directions

The discovery of this compound in Diploptera punctata was a significant advancement in the field of insect endocrinology, revealing a new class of potent inhibitors of juvenile hormone synthesis.[5] The detailed methodologies outlined in this guide provide a foundation for further research into the precise molecular mechanisms of allatostatin action. Future research should focus on the definitive characterization of the allatostatin receptor subtypes, the elucidation of the complete intracellular signaling cascade, and the potential for developing allatostatin analogs as novel insect pest management agents.

References

- 1. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diploptera punctata as a model for studying the endocrinology of arthropod reproduction and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Allatostatins in Juvenile Hormone Synthesis in Insects and Crustaceans | Annual Reviews [annualreviews.org]

- 5. pnas.org [pnas.org]

- 6. Structure-activity studies reveal two allatostatin receptor types in corpora allata of Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary amino acid sequence of Allatostatin II, a neuropeptide inhibitor of juvenile hormone synthesis in insects. The document details its biochemical properties, the experimental protocols for its isolation and characterization, its biological activity, and its signaling pathway. This information is crucial for researchers in the fields of insect physiology, pest management, and the development of novel insecticides.

Primary Amino Acid Sequence and Physicochemical Properties

This compound belongs to the Allatostatin A (AST-A) family of neuropeptides, first isolated from the cockroach Diploptera punctata.[1][2][3] These peptides are characterized by a conserved C-terminal motif, Y/FXFGL-amide.[4][5] The primary amino acid sequence of this compound is a decapeptide with an amidated C-terminus.

Table 1: Primary Amino Acid Sequence and Properties of this compound

| Property | Value | Reference |

| Sequence | Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂ | [3] |

| Abbreviation | GDGRLYAFGL-NH₂ | [6] |

| Molecular Formula | C₄₉H₇₄N₁₄O₁₃ | [6] |

| Source Organism | Diploptera punctata (Cockroach) | [1][2][3] |

For comparative analysis, the sequences of other allatostatins isolated from Diploptera punctata are provided below.

Table 2: Primary Amino Acid Sequences of Diploptera punctata Allatostatins I, III, and IV

| Allatostatin | Sequence | Length | Reference |

| Allatostatin I | Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH₂ | 13 | [3] |

| Allatostatin III | Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂ | 9 | [3] |

| Allatostatin IV | Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂ | 8 | [3] |

Experimental Protocols

Purification and Sequencing of Native this compound

The isolation and sequencing of this compound from its natural source involves a multi-step process combining tissue extraction and chromatographic separation followed by amino acid sequence analysis.

2.1.1. Brain Extraction

-

Brains from virgin female Diploptera punctata are dissected and collected.

-

The collected brain tissue is homogenized in an appropriate extraction buffer (e.g., saline solution).

-

The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the neuropeptides is collected for further purification.[4]

2.1.2. High-Performance Liquid Chromatography (HPLC) Purification

A multi-step HPLC protocol is employed to purify this compound from the crude brain extract.[4][7][8]

-

Initial Separation (Reverse-Phase C18 Column):

-

The crude extract is injected onto a reverse-phase C18 HPLC column.

-

A linear gradient of acetonitrile (B52724) (ACN) in 0.1% trifluoroacetic acid (TFA) is used for elution. For example, a gradient of 10-60% ACN over 60 minutes at a flow rate of 1 ml/min can be used.[4]

-

Fractions are collected and assayed for allatostatic activity (see section 2.3).

-

-

Secondary and Tertiary Separations:

-

Active fractions from the initial separation are pooled and subjected to further rounds of HPLC on the same or a different column (e.g., a C8 column).[4]

-

Shallower acetonitrile gradients are used in subsequent steps to achieve higher resolution and purification to homogeneity.[4]

-

The UV absorbance of the eluate is monitored at 220 nm to detect peptides.[4]

-

2.1.3. Sequence Analysis

The primary amino acid sequence of the purified peptide is determined by automated Edman degradation using a gas-phase or pulsed liquid-phase sequencer.[4] This method sequentially removes amino acid residues from the N-terminus of the peptide, which are then identified by HPLC.

Solid-Phase Peptide Synthesis of this compound

Synthetic this compound is essential for confirming the biological activity of the native peptide and for further structure-activity relationship studies. The standard method for this is Solid-Phase Peptide Synthesis (SPPS).[9][10][11]

-

Resin Preparation: A suitable solid support, such as Rink Amide resin for C-terminally amidated peptides, is swelled in a solvent like N,N-dimethylformamide (DMF).[9]

-

Amino Acid Coupling:

-

The C-terminal amino acid (Leucine), with its amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group, is coupled to the resin.

-

The Fmoc protecting group is removed using a mild base, typically a solution of piperidine (B6355638) in DMF.[9]

-

The next Fmoc-protected amino acid in the sequence is activated with a coupling reagent (e.g., HBTU) and added to the resin to form a peptide bond.[9]

-

This cycle of deprotection and coupling is repeated for each amino acid in the sequence (Gly, Phe, Ala, Tyr, Leu, Arg, Gly, Asp, Gly).

-

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.[9]

-

Purification: The crude synthetic peptide is purified by reverse-phase HPLC.

-

Verification: The identity and purity of the synthetic peptide are confirmed by mass spectrometry.

In Vitro Bioassay for Allatostatin Activity

The biological activity of this compound is determined by its ability to inhibit the synthesis of juvenile hormone (JH) by the corpora allata (CA) in vitro.[12][13][14]

-

Corpora Allata Dissection: The corpora allata are dissected from virgin female Diploptera punctata.

-

Incubation: Individual pairs of corpora allata are incubated in a suitable culture medium.

-

Radiolabeling: The medium is supplemented with a radiolabeled precursor of juvenile hormone, such as L-[methyl-¹⁴C]methionine.

-

Treatment: The corpora allata are incubated with varying concentrations of this compound. Control glands are incubated in medium without the peptide.

-

Extraction and Quantification: After incubation, the radiolabeled juvenile hormone synthesized and released into the medium is extracted with an organic solvent. The amount of radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The rate of juvenile hormone synthesis is calculated, and the inhibitory effect of this compound is expressed as the concentration required for 50% inhibition (IC₅₀).

Table 3: Biological Activity of Diploptera punctata Allatostatins

| Allatostatin | Concentration for >40% Inhibition of JH Synthesis | Reference |

| Allatostatin I | 10⁻⁹ M | [3] |

| This compound | 10⁻⁸ M | [3] |

| Allatostatin III | 7 x 10⁻⁷ M | [3] |

| Allatostatin IV | 10⁻⁸ M | [3] |

Signaling Pathway

Allatostatin A peptides, including this compound, exert their biological effects by binding to and activating specific G-protein coupled receptors (GPCRs) on the surface of target cells, such as the endocrine cells of the corpora allata.[5][6] These receptors are homologous to mammalian galanin and somatostatin (B550006) receptors.[1]

Workflow for this compound Characterization

The binding of this compound to its receptor is thought to activate an inhibitory G-protein (Gi). This, in turn, inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which is believed to result in the dephosphorylation and inactivation of key enzymes in the juvenile hormone biosynthetic pathway, ultimately leading to the inhibition of juvenile hormone synthesis.

Conclusion

This compound is a key neuropeptide involved in the regulation of insect development and reproduction through its potent inhibition of juvenile hormone synthesis. The detailed understanding of its primary amino acid sequence, the methods for its study, and its mode of action provide a solid foundation for the development of novel and specific insect control agents. Further research into the structure-activity relationships of this compound and the molecular details of its receptor interaction will be instrumental in designing peptidomimetics or small molecule agonists with enhanced stability and efficacy for practical applications in agriculture and public health.

References

- 1. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF | PLOS Genetics [journals.plos.org]

- 3. Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Unravelling the Evolution of the Allatostatin-Type A, KISS and Galanin Peptide-Receptor Gene Families in Bilaterians: Insights from Anopheles Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allatostatin - Wikipedia [en.wikipedia.org]

- 7. Analysis of peptides in the brain and corpora cardiaca-corpora allata of the honey bee, Apis mellifera using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 11. bachem.com [bachem.com]

- 12. Role of allatostatins in the regulation of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Discovery: A Technical Guide to the Identification and Cloning of the Allatostatin C Gene

Abstract: This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the core methodologies for identifying and cloning the Allatostatin C (ASTC) gene, a critical neuropeptide system in arthropods homologous to vertebrate somatostatin (B550006). We present a cohesive workflow, from initial tissue selection to final sequence validation, accompanied by detailed experimental protocols, structured data tables for easy reference, and visual diagrams of both the experimental process and the ASTC signaling pathway. This guide aims to equip researchers with the fundamental knowledge and practical steps required to isolate and characterize this important gene, paving the way for further functional studies and the development of novel pest management strategies.

Introduction: Understanding the Allatostatin Superfamily

The allatostatins are a diverse group of neuropeptides crucial for regulating a wide array of physiological processes in insects and other arthropods, including the inhibition of juvenile hormone synthesis, gut motility, and feeding behaviors.[1] It is important to clarify the nomenclature before proceeding. The allatostatin superfamily is broadly classified into three structurally unrelated families:

-

Allatostatin A (ASTA): Characterized by a C-terminal motif Y/FXFGL-amide.

-

Allatostatin B (ASTB): Also known as myoinhibitory peptides (MIPs), typically featuring two conserved tryptophan (W) residues.

-

Allatostatin C (ASTC): Homologs of vertebrate somatostatin, often containing a conserved PISCF motif at the C-terminus and a disulfide bridge.[2]

Recent genomic studies have revealed that the ASTC gene has undergone duplication events in some species, leading to paralogs named Allatostatin CC (ASTCC) and CCC (ASTCCC).[3][4] This guide will focus on the methodologies for identifying and cloning the gene for Allatostatin C, which, for the purpose of this document, will serve as the representative "Allatostatin II" gene. The techniques described herein are broadly applicable to its paralogs and other neuropeptide genes.

The ASTC precursor protein typically undergoes post-translational processing, including the cleavage of a signal peptide and dibasic cleavage, to yield a single mature, biologically active peptide.[5] The identification of the full-length cDNA sequence encoding this precursor is the primary goal of the cloning process.

Experimental Strategy: A Roadmap to Gene Identification

The successful identification and cloning of a novel Allatostatin C gene, particularly from a non-model organism, relies on a strategy that moves from a partially known sequence to the full-length cDNA. The most common and effective approach combines degenerate PCR with Rapid Amplification of cDNA Ends (RACE).

The overall workflow is as follows:

-

Tissue Collection & RNA Isolation: Tissues known to express neuropeptides, such as the brain and central nervous system, are dissected and used for total RNA extraction.[6]

-

First-Strand cDNA Synthesis: High-quality total RNA is reverse transcribed to create a stable pool of complementary DNA (cDNA).

-

Degenerate PCR: Degenerate primers, designed based on highly conserved regions of known ASTC peptide sequences from related species, are used to amplify a partial, core fragment of the target gene.

-

5' and 3' RACE: The sequence from the degenerate PCR product is used to design highly specific primers for 5' and 3' RACE reactions. These reactions amplify the unknown upstream (5') and downstream (3') ends of the transcript.[7]

-

Assembly & Full-Length PCR: The overlapping sequences from the degenerate, 5' RACE, and 3' RACE products are assembled in silico to deduce the full-length cDNA sequence. This sequence is then used to design primers to amplify the entire open reading frame (ORF).

-

Cloning and Sequencing: The full-length PCR product is ligated into a suitable plasmid vector, transformed into competent bacterial cells for amplification, and the resulting clones are sequenced to verify the gene sequence.

This comprehensive workflow is visualized in the diagram below.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments outlined in the workflow.

Total RNA Isolation and cDNA Synthesis

The quality of the starting RNA is paramount for success.

-

Tissue Dissection: Dissect the target tissue (e.g., brain, central nervous system, gut) from the organism of interest. Immediately flash-freeze in liquid nitrogen or place in an RNA stabilization solution (e.g., RNAlater) to prevent degradation.

-

RNA Extraction: Isolate total RNA using a commercial kit (e.g., UNIQ-10 Column Trizol Total RNA Isolation Kit) or a standard Trizol/chloroform protocol.[8]

-

Quality Control: Assess RNA integrity and concentration. An A260/A280 ratio of ~2.0 on a spectrophotometer (e.g., NanoDrop) is desirable. RNA integrity can be further checked by running an aliquot on a denaturing agarose (B213101) gel.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

First-Strand cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., Transcriptor RT) and an oligo(dT) primer, which anneals to the poly(A) tail of mRNA.[9] Commercial kits are highly recommended for this step.

Degenerate PCR for Core Fragment Amplification

-

Primer Design:

-

Identify highly conserved amino acid sequences by aligning known ASTC peptides from various species.

-

Focus on regions with low codon degeneracy (e.g., containing Methionine or Tryptophan).

-

Design forward and reverse degenerate primers based on these conserved regions. Incorporate inosine (B1671953) at positions of high degeneracy if necessary.

-

-

PCR Reaction: Set up the PCR reaction as detailed in Table 1.

-

Touchdown PCR: Perform a touchdown PCR program (Table 2) to increase specificity. This involves starting with a high annealing temperature and gradually decreasing it over subsequent cycles.

-

Analysis and Sequencing: Run the PCR product on an agarose gel. Excise bands of the expected size, purify the DNA, and send for sequencing.

| Table 1: Typical Degenerate PCR Reaction Mix (50 µL) | |

| Component | Volume / Final Concentration |

| 5x PCR Buffer (with MgCl₂) | 10 µL |

| dNTP Mix (10 mM each) | 1 µL |

| Degenerate Forward Primer (10 µM) | 2 µL |

| Degenerate Reverse Primer (10 µM) | 2 µL |

| First-Strand cDNA Template | 2 µL |

| Taq DNA Polymerase (5 U/µL) | 0.5 µL |

| Nuclease-Free Water | to 50 µL |

| Table 2: Example Touchdown PCR Cycling Conditions | | | :--- | :--- | :--- | | Step | Temperature (°C) | Time | | Initial Denaturation | 94 | 3 min | | 20 Cycles (Touchdown) | 94 | 30 sec | | | 65 to 55 (-0.5°C/cycle) | 45 sec | | | 72 | 1 min | | 25 Cycles | 94 | 30 sec | | | 55 | 45 sec | | | 72 | 1 min | | Final Extension | 72 | 7 min | | Hold | 4 | ∞ | Note: This is an example protocol adapted from a similar neuropeptide study; optimization is required.[10]

Rapid Amplification of cDNA Ends (RACE)

Commercial kits (e.g., SMARTer RACE cDNA Amplification Kit, 5'/3' RACE Kit from Sigma-Aldrich) are strongly recommended as they provide optimized reagents and protocols.[8][9] The general principle is outlined below.

3.3.1 3' RACE Protocol

-

cDNA Synthesis: This step is typically already completed using an oligo(dT)-anchor primer provided in the kit, which adds a universal "anchor" sequence to the 3' end of all cDNAs.

-

First PCR: Perform a PCR using a gene-specific forward primer (GSP1), designed from your newly identified core fragment sequence, and a universal anchor primer (UAP) that binds to the anchor sequence.

-

Nested PCR: To increase specificity, perform a second (nested) PCR using a small aliquot of the first PCR product as a template. This reaction uses a nested gene-specific forward primer (GSP2), located downstream of GSP1, and the UAP.

-

Analysis: Analyze the nested PCR product on an agarose gel, purify the specific band, and sequence it.

3.3.2 5' RACE Protocol

-

cDNA Synthesis: Synthesize first-strand cDNA using a gene-specific reverse primer (GSP-R1) designed from your core fragment.

-

cDNA Tailing: Add a homopolymeric tail (e.g., poly-dC) to the 3' end of the newly synthesized cDNA (which corresponds to the 5' end of the original mRNA) using Terminal deoxynucleotidyl Transferase (TdT).[11]

-

First PCR: Amplify the tailed cDNA using a nested gene-specific reverse primer (GSP-R2) and an anchor primer that anneals to the poly-dC tail.

-

Nested PCR: Perform a nested PCR using a third gene-specific reverse primer (GSP-R3) and the anchor primer to ensure specificity.

-

Analysis: Gel purify and sequence the resulting product to reveal the 5' end of the gene.

| Table 3: General Parameters for Gene-Specific Primer (GSP) Design | |

| Parameter | Guideline |

| Length | 23–28 nucleotides |

| GC Content | 50–70% |

| Melting Temperature (Tm) | >65°C, ideally >70°C |

| 3' End | Avoid runs of identical nucleotides or complementarity to other primers |

| Specificity | Verify against known sequences using BLAST to avoid off-target amplification |

Full-Length Cloning and Verification

-

Sequence Assembly: Use bioinformatics software (e.g., CAP3, Sequencher) to align the sequences from the core fragment, 5' RACE, and 3' RACE products to generate the full-length contiguous cDNA sequence.

-

ORF Identification: Identify the open reading frame (ORF) by locating the start (ATG) and stop (TAA, TAG, or TGA) codons. Translate the ORF to predict the full prepropeptide sequence.

-

Full-Length Amplification: Design a new set of primers flanking the entire ORF. Use a high-fidelity DNA polymerase to amplify the full ORF from your cDNA pool.

-

Ligation and Transformation:

-

Digest both the purified PCR product and a suitable cloning vector (e.g., pGEM-T Easy, pcDNA3.1) with appropriate restriction enzymes (if restriction sites were added to the primers) or use a TA cloning method.

-

Ligate the insert into the vector using T4 DNA Ligase.

-

Transform the ligation product into competent E. coli cells.

-

-

Screening and Verification:

-

Plate the transformed cells on selective agar (B569324) plates (e.g., containing ampicillin).

-

Screen individual colonies for the presence of the insert using colony PCR.

-

Isolate plasmid DNA from positive colonies (miniprep) and send the purified plasmid for Sanger sequencing to confirm the full-length sequence and correct orientation.

-

The Allatostatin C Signaling Pathway

Allatostatin C exerts its biological effects by binding to a specific G-protein coupled receptor (GPCR), often designated AstC-R.[5] This receptor is structurally and functionally homologous to the mammalian somatostatin receptors.[12][13] Upon binding of the ASTC peptide, the receptor undergoes a conformational change that initiates an intracellular signaling cascade.

The primary signaling pathway for the ASTC receptor involves:

-

Receptor Activation: The ASTC neuropeptide binds to its cognate receptor on the cell surface.

-

G-Protein Coupling: The activated receptor couples to an inhibitory G-protein of the Gi/Go family.[14]

-

Downstream Effects: This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] The activated G-protein can also lead to the stimulation of other pathways, such as the ERK phosphorylation pathway.[14]

-

Signal Desensitization: Like many GPCRs, the activated AstC-R can recruit β-arrestin2, a process which can lead to receptor internalization and desensitization of the signal.[14]

This pathway is depicted in the following diagram.

Conclusion and Future Directions

This guide has detailed a robust and widely applicable strategy for the identification and cloning of the Allatostatin C gene. By combining the exploratory power of degenerate PCR with the precision of 5' and 3' RACE, researchers can successfully isolate the full-length cDNA of this important neuropeptide from virtually any arthropod species. The provided protocols and data tables serve as a practical starting point for laboratory work, while the workflow and pathway diagrams offer a clear conceptual framework.

The successful cloning of the ASTC gene is a foundational step that opens numerous avenues for further research. It enables the production of recombinant peptides for pharmacological studies, the development of antibodies for immunocytochemistry, and the use of techniques like RNA interference (RNAi) to probe the gene's function in vivo. For professionals in drug and insecticide development, understanding the structure and signaling of the ASTC system provides a valuable molecular target for the design of novel, species-specific pest control agents that are both effective and environmentally conscious.

References

- 1. Allatostatin - Wikipedia [en.wikipedia.org]

- 2. Frontiers | A Possible Role of Allatostatin C in Inhibiting Ecdysone Biosynthesis Revealed in the Mud Crab Scylla paramamosain [frontiersin.org]

- 3. Allatostatin C and its paralog allatostatin double C: the arthropod somatostatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allatostatins C, double C and triple C, the result of a local gene triplication in an ancestral arthropod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. PROCESSING ENZYMES IN INSECT NEUROPEPTIDE BIOSYNTHESIS - MISSISSIPPI STATE UNIV [portal.nifa.usda.gov]

- 7. Rapid amplification of cDNA ends - Wikipedia [en.wikipedia.org]

- 8. Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Molecular cloning and functional expression of the first two specific insect myosuppressin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5´ RACE System for Rapid Amplification of cDNA Ends | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. sdbonline.org [sdbonline.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

The Physiological Role of Allatostatin-C in Insect Development: A Technical Guide

Abstract

Allatostatin-C (AST-C), also known as Allatostatin II, is a pleiotropic neuropeptide that plays a crucial role in regulating various physiological processes essential for insect development and homeostasis. As a member of the PISCF peptide family, AST-C is primarily recognized for its inhibitory effects on juvenile hormone synthesis. However, its functional repertoire extends to the modulation of vitellogenesis, feeding behavior, and muscle contractility. This technical guide provides a comprehensive overview of the physiological functions of AST-C, its signaling pathway, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers in the fields of insect physiology, neurobiology, and those involved in the development of novel insect control agents.

Introduction

The intricate processes of insect development, including metamorphosis and reproduction, are tightly regulated by a complex interplay of hormones. Among the key players in this endocrine network are the allatostatins, a diverse group of neuropeptides that primarily function to inhibit the synthesis of juvenile hormone (JH) by the corpora allata (CA).[1][2] Three distinct families of allatostatins have been identified based on their C-terminal amino acid sequences: Allatostatin-A (FGLamides), Allatostatin-B (W(X)6Wamides), and Allatostatin-C (PISCF-amides).[2] This guide focuses on Allatostatin-C, a highly conserved neuropeptide across many insect species.[3]

AST-C was first identified in the hawkmoth Manduca sexta based on its potent inhibitory action on JH biosynthesis.[4] Subsequent research has revealed its multifaceted roles in insect physiology, making it and its receptors promising targets for the development of novel and specific insecticides.[5] Understanding the physiological roles and the underlying molecular mechanisms of AST-C is therefore of significant academic and commercial interest.

Allatostatin-C Signaling Pathway

Allatostatin-C exerts its physiological effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells.[1] In Drosophila melanogaster, two such receptors have been identified: Allatostatin-C Receptor 1 (AstC-R1), also known as AICR2, and Allatostatin-C Receptor 2 (AstC-R2). These receptors share homology with mammalian somatostatin (B550006) receptors.

Upon ligand binding, the AST-C receptors typically couple to Gαi/o subunits, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] This signaling cascade ultimately results in the modulation of downstream cellular processes, such as ion channel activity and gene expression, which mediate the physiological responses to AST-C.

A key target of AST-C signaling in the regulation of development and reproduction are the insulin-producing cells (IPCs) in the insect brain. AST-C released from clock-associated neurons can inhibit the activity of IPCs, which in turn reduces the production of insulin-like peptides.[7] Since insulin (B600854) signaling is a positive regulator of JH synthesis, the inhibitory action of AST-C on IPCs provides an indirect mechanism for the suppression of JH production.[3]

Physiological Roles of Allatostatin-C

Inhibition of Juvenile Hormone Synthesis

The most well-characterized function of AST-C is the inhibition of JH synthesis in the corpora allata.[2] This inhibitory action is crucial for the precise timing of developmental transitions, such as molting and metamorphosis. The reduction in JH titer is a prerequisite for the initiation of pupation in holometabolous insects. While the direct action of AST-C on the corpora allata has been demonstrated in several insect species, including moths and mosquitoes, it is not a universal mechanism across all insects.[5]

The inhibitory effect of AST-C on JH synthesis can be dose-dependent, as demonstrated in various in vitro assays.

Table 1: Quantitative Effects of Allatostatins on Juvenile Hormone (JH) Synthesis

| Insect Species | Allatostatin Type | Concentration | % Inhibition of JH Synthesis | Reference |

| Manduca sexta | AST-C | Not Specified | Dose-dependent inhibition | [8] |

| Lacanobia oleracea | Mas-AS (AST-A) | 1 µM | ~70% | [9] |

| Scylla paramamosain (Crustacean) | ScypaAST-CCC | 6.683 nM (IC50) | 50% | [6] |

Note: Data for AST-A and a crustacean are included to provide a broader context of allatostatin activity.

Regulation of Vitellogenesis and Reproduction

AST-C plays a significant role in female reproduction by modulating vitellogenesis, the process of yolk protein synthesis and uptake by developing oocytes.[10] In Drosophila melanogaster, AST-C neurons gate the initiation of vitellogenesis after eclosion and its re-initiation after mating.[4] High levels of AST-C activity can suppress vitellogenesis, thereby preventing premature egg development.[11] This regulation is often linked to the control of JH, as JH is a major gonadotropic hormone in many insects.[10] Activation of AST-C neurons in Drosophila has been shown to suppress female fecundity.[12]

Table 2: Quantitative Effects of Allatostatin-C on Insect Reproduction

| Insect Species | Experimental Condition | Effect on Reproduction | Quantitative Change | Reference |

| Drosophila melanogaster | Activation of AstC-Gal4 neurons | Inhibition of egg laying | Strong suppression | [12] |

| Drosophila melanogaster | AstC-deficient females | Increased fecundity | 18% more eggs laid over 6 days | [12] |

| Galleria mellonella | Daily injection of Allatostatin | Decreased oocyte size and vitellogenin gene expression | Significant decrease | [11] |

Modulation of Feeding Behavior

AST-C is also implicated in the regulation of feeding behavior and metabolic homeostasis.[13] In Drosophila, gut-derived AST-C is secreted in response to nutrient stress and acts on adipokinetic hormone-producing cells to coordinate food intake and energy mobilization.[13] While some studies on other allatostatin types, like AST-A, have shown a direct inhibitory effect on food intake, the role of AST-C in this process is more complex and appears to be integrated with the overall metabolic state of the insect.

Table 3: Quantitative Effects of Allatostatins on Insect Feeding Behavior

| Insect Species | Allatostatin Type | Treatment | Effect on Feeding | Reference |

| Drosophila melanogaster | AST-A | Activation of AstA neurons | Reduced food intake | [14] |

| Drosophila melanogaster | AST-A | Activation of AstA neurons | Reduced food consumption in CAFE assay | [15] |

Note: The available quantitative data primarily pertains to Allatostatin-A's effect on feeding.

Myoinhibitory Activity

Allatostatins, including AST-C, are known to have myoinhibitory effects, reducing the contractility of various muscle tissues in insects. This includes the muscles of the gut, heart, and reproductive tract.[16] In Drosophila, an AST-C-type peptide named flatline (FLT) significantly decreases the frequency of spontaneous contractions of the crop, a part of the foregut.[3] In the kissing bug Rhodnius prolixus, AST-C antagonizes the stimulatory effects of other neuropeptides on aorta contractions.[17]

Table 4: Effects of Allatostatin-C on Insect Muscle Contraction

| Insect Species | Muscle Tissue | Effect of AST-C | Quantitative Change | Reference |

| Drosophila melanogaster | Crop (Foregut) | Decreased contraction frequency | Significant decrease | [3] |

| Rhodnius prolixus | Aorta | Antagonizes serotonin (B10506)/allatotropin-induced increase in contraction frequency | Counteracted the increase | [17] |

| Rhodnius prolixus | Anterior Midgut | Decreased peristaltic waves | Decrease in the number of waves | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the physiological roles of Allatostatin-C.

In Vitro Juvenile Hormone Synthesis Assay

This protocol is adapted from methods used for Manduca sexta and Aedes aegypti.[8][18]

Objective: To measure the rate of JH synthesis by isolated corpora allata (CA) in the presence and absence of AST-C.

Materials:

-

Insect saline (e.g., Grace's insect medium)

-

L-[methyl-³H]methionine

-

Allatostatin-C peptide

-

Microdissection tools

-

Incubation chamber (25-28°C)

-

Scintillation vials and cocktail

-

High-performance liquid chromatography (HPLC) system (optional)

Procedure:

-

Dissection of Corpora Allata:

-

Anesthetize the insect on ice.

-

Under a dissecting microscope, carefully dissect out the brain-corpora cardiaca-corpora allata complex in a drop of insect saline.

-

Isolate the corpora allata from the surrounding tissues.

-

-

In Vitro Incubation:

-

Transfer the isolated CA to a small volume (e.g., 50 µL) of incubation medium containing L-[methyl-³H]methionine.

-

For the experimental group, add AST-C to the incubation medium at the desired concentrations. The control group should receive the vehicle solution.

-

Incubate the glands for a defined period (e.g., 2-4 hours) at a constant temperature (e.g., 27°C).

-

-

Extraction of Juvenile Hormone:

-

Terminate the incubation by adding an organic solvent (e.g., hexane).

-

Vortex thoroughly to extract the radiolabeled JH.

-

Centrifuge to separate the phases and collect the organic supernatant.

-

-

Quantification:

-

Transfer the organic extract to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

The amount of JH synthesized is calculated based on the specific activity of the radiolabeled precursor.

-

(Optional) For identification of specific JH homologs, the extract can be analyzed by HPLC.

-

Quantification of Vitellogenin

This protocol is based on general methods for protein quantification and analysis in insects.[19]

Objective: To measure the levels of vitellogenin (Vg) in the fat body or hemolymph following AST-C treatment.

Materials:

-

Insect saline with protease inhibitors

-

Homogenization buffer (e.g., Tris-HCl with detergents)

-

SDS-PAGE equipment and reagents

-

Western blotting equipment and reagents

-

Anti-vitellogenin antibody (species-specific)

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Collection:

-

Inject insects with AST-C or a control solution.

-

After a specific time, collect hemolymph by making a small incision and collecting the fluid with a capillary tube.

-

Dissect the fat body in cold insect saline containing protease inhibitors.

-

-

Protein Extraction:

-

Homogenize the fat body tissue in homogenization buffer.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the hemolymph and fat body extracts.

-

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to vitellogenin.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme.

-

-

Detection and Quantification:

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the Vg levels to a loading control protein (e.g., actin).

-

Capillary Feeder (CAFE) Assay

This protocol is a detailed step-by-step guide for the CAFE assay in Drosophila melanogaster.[20][21][22]

Objective: To measure food intake in flies fed a diet containing AST-C.

Materials:

-

CAFE assay vials (e.g., modified 50 mL conical tubes)

-

Calibrated glass microcapillaries (5 µL)

-

Liquid food (e.g., 5% sucrose (B13894) solution)

-

Allatostatin-C peptide

-

Mineral oil

-

Humidified chamber

Procedure:

-

Preparation of Flies:

-

Use adult flies of a specific age and mating status.

-

(Optional) Starve the flies for a defined period (e.g., 16-20 hours) in a vial with a water-moistened filter paper to increase feeding motivation.[22]

-

-

Assay Setup:

-

Prepare the liquid food solution. For the experimental group, dissolve AST-C in the food to the desired concentration. The control group receives food without the peptide.

-

Fill the microcapillaries with the respective food solutions.

-

Place a small amount of mineral oil at the open end of the capillary to prevent evaporation.

-

-

Running the Assay:

-

Transfer a single fly or a group of flies into each CAFE vial.

-

Insert the filled microcapillary through the lid of the vial.

-

Place the vials in a humidified chamber at a controlled temperature and light cycle.

-

Mark the initial liquid level in the capillary.

-

-

Data Collection and Analysis:

-

At set time points (e.g., every hour or after 24 hours), mark the new liquid level.

-

Measure the distance the liquid has moved and convert it to volume consumed using the capillary's calibration.

-

Include a no-fly control to measure evaporation, and subtract this value from the consumption of the experimental flies.

-

Calculate the average food intake per fly.

-

In Vitro Insect Muscle Contraction Assay

This protocol provides a general framework for measuring the effect of AST-C on insect gut muscle contractions.

Objective: To assess the myoinhibitory effect of AST-C on isolated insect gut tissue.

Materials:

-

Insect saline

-

Allatostatin-C peptide

-

Dissection dish with a silicone elastomer base

-

Microdissection tools

-

Force transducer and recording system

-

Perfusion system

Procedure:

-

Tissue Preparation:

-

Dissect the desired gut portion (e.g., foregut or hindgut) from the insect in cold saline.

-

Carefully remove surrounding tissues like fat body and Malpighian tubules.

-

Mount the gut segment in the dissection dish by pinning one end to the silicone base and attaching the other end to a force transducer.

-

-

Recording of Contractions:

-

Perfuse the tissue with fresh insect saline and allow it to equilibrate until regular, spontaneous contractions are observed.

-

Record the baseline frequency and amplitude of contractions for a set period.

-

-

Application of Allatostatin-C:

-

Switch the perfusion to a saline solution containing AST-C at the desired concentration.

-

Continue to record the contractions and observe any changes in frequency or amplitude.

-

To test for reversibility, wash out the peptide by perfusing with normal saline.

-

-

Data Analysis:

-

Measure the frequency and amplitude of contractions before, during, and after the application of AST-C.

-

Express the changes as a percentage of the baseline activity.

-

Conclusion and Future Directions

Allatostatin-C is a key neuropeptide in insects, exerting significant control over development, reproduction, and metabolism. Its inhibitory actions on juvenile hormone synthesis, vitellogenesis, and muscle activity highlight its importance in coordinating complex physiological events. The AST-C signaling pathway, through its specific GPCRs, presents a promising target for the development of a new generation of insect pest management agents that are potentially more specific and environmentally benign than conventional insecticides.

Future research should focus on further elucidating the diversity of AST-C functions across different insect orders and developmental stages. The identification of additional components of the AST-C signaling cascade and the characterization of the neural circuits that are modulated by this neuropeptide will provide a more complete understanding of its physiological roles. Furthermore, the development of potent and selective agonists and antagonists for AST-C receptors will be invaluable tools for both basic research and the development of practical applications in agriculture and public health.

References

- 1. biorxiv.org [biorxiv.org]

- 2. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of three Drosophila melanogaster myotropins on the frequency of foregut contractions differ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The insect somatostatin pathway gates vitellogenesis progression during reproductive maturation and the post-mating response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A Possible Role of Allatostatin C in Inhibiting Ecdysone Biosynthesis Revealed in the Mud Crab Scylla paramamosain [frontiersin.org]

- 7. pnas.org [pnas.org]

- 8. Inhibition of Manduca sexta corpora allata in vitro by a cerebral allatostatic neuropeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Juvenile hormone biosynthesis by corpora allata of larval tomato moth, Lacanobia oleracea, and regulation by Manduca sexta allatostatin and allatotropin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Regulatory Mechanisms of Vitellogenesis in Insects [frontiersin.org]

- 11. jcp.modares.ac.ir [jcp.modares.ac.ir]

- 12. The neuropeptide allatostatin C from clock-associated DN1p neurons generates the circadian rhythm for oogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The gut hormone Allatostatin C/Somatostatin regulates food intake and metabolic homeostasis under nutrient stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF | PLOS Genetics [journals.plos.org]

- 16. Allatostatin modulates skeletal muscle performance in crustaceans through pre- and postsynaptic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Allatostatin-C antagonizes the synergistic myostimulatory effect of allatotropin and serotonin in Rhodnius prolixus (Stal) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Processing of pro-vitellogenin in insect fat body: a role for high-mannose oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The CApillary FEeder Assay Measures Food Intake in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Modified Capillary Feeder assay using micro-tips to measure real-time feeding in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The CApillary FEeder Assay Measures Food Intake in Drosophila melanogaster [jove.com]

Allatostatin II signaling pathway components

An In-depth Technical Guide to the Allatostatin C Signaling Pathway

Introduction

Allatostatins (ASTs) are a diverse family of neuropeptides found in insects and other arthropods that play crucial roles in regulating a wide array of physiological processes.[1] They are broadly classified into three main types: A, B, and C, each with distinct structural features and cognate receptors.[1] Allatostatin C (AST-C), first identified in the moth Manduca sexta, is particularly significant for its inhibitory effects on the synthesis of Juvenile Hormone (JH), a key hormone controlling development, metamorphosis, and reproduction in insects.[1][2] Like its vertebrate ortholog somatostatin, AST-C acts via G protein-coupled receptors (GPCRs) to exert its pleiotropic effects, making the AST-C signaling pathway a prime target for the development of novel, specific insecticides.[3][4] This guide provides a detailed overview of the core components, quantitative parameters, and experimental methodologies associated with the AST-C signaling pathway.

Core Components of the AST-C Signaling Pathway

The AST-C signaling cascade is initiated by the binding of the AST-C neuropeptide to its specific receptor on the cell surface, leading to the activation of intracellular signaling molecules.

-

Ligand (Allatostatin C): AST-C is a neuropeptide characterized by a conserved C-terminal amino acid sequence, PISCF.[2] Genetic multiplication has led to subtypes including AST-C, AST-CC, and AST-CCC.[1][3] These peptides are released from specific neurons, including those in the brain that terminate in the corpora allata (the JH-producing glands), as well as from enteroendocrine cells in the gut.[1][5]

-

Receptor (AstR-C): The AST-C receptor (AstR-C) is a class A G protein-coupled receptor (GPCR).[2] In some species, like Drosophila melanogaster, two distinct receptors, AstC-R1 (also known as Star1) and AstC-R2 (or AICR2), have been identified.[4][6] These receptors are expressed in various tissues, including the brain's insulin-producing cells, the corpora allata, and the gut, reflecting the diverse functions of AST-C.[4][5] Computational and molecular studies suggest that the N-terminus and the extracellular loops of the receptor, particularly ECL2 and ECL3, are critical for ligand binding.[2][7]

-

G Proteins: Upon ligand binding, AstR-C undergoes a conformational change that facilitates its coupling to and activation of heterotrimeric G proteins. Multiple studies using resonance energy transfer (RET) methods have demonstrated that AstR-C primarily couples to the Gαi/o subtype of G proteins.[2][8] This coupling leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, initiating downstream signaling. There is also evidence for coupling to Gαq proteins.[9]

-

Downstream Effectors and Second Messengers: The activation of Gαi/o typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. While the complete intracellular pathway is not fully elucidated, key downstream effects include the inhibition of juvenile hormone synthesis, suppression of insulin (B600854) signaling, and modulation of ion channel activity.[1][4][9] At higher concentrations of AST-C, the receptor has also been shown to recruit β-arrestin, which can mediate G protein-independent signaling or receptor desensitization.[2][10]

Allatostatin C Signaling Pathway Diagram

Caption: Overview of the Allatostatin C signaling cascade.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the interaction of AST-C and its agonists with the AstR-C receptor from various studies.

| Species | Ligand | Assay Type | Parameter | Value | Reference |

| Thaumetopoea pityocampa | Native AST-C | TGF-α Shedding | EC₅₀ | 0.623 nM | [11] |

| Thaumetopoea pityocampa | Native AST-C | G-protein Activation | Gαi/o Coupling | Sub-nanomolar | [2][8] |

| Thaumetopoea pityocampa | Native AST-C | G-protein Kinetics | Recruitment Time (τ) | ~4 seconds | [2][8] |

| Thaumetopoea pityocampa | Native AST-C | G-protein Kinetics | Activation Time (τ) | ~6 seconds | [2][8] |

| Thaumetopoea pityocampa | Native AST-C | β-arrestin Recruitment | Concentration | Nanomolar | [2] |

| Thaumetopoea pityocampa | Native AST-C | MD Simulation (MM/GBSA) | Binding Free Energy (ΔG) | -147.92 ± 15.88 kcal/mol | [2] |

| Thaumetopoea pityocampa | J100-0311 (agonist) | MD Simulation (MM/GBSA) | Binding Free Energy (ΔG) | -101.37 ± 10.41 kcal/mol | [11] |

| Thaumetopoea pityocampa | V007-0853 (agonist) | MD Simulation (MM/GBSA) | Binding Free Energy (ΔG) | -100.98 ± 10.61 kcal/mol | [11] |

| Thaumetopoea pityocampa | Native AST-C | in vivo Larvicidal Assay | LC₅₀ (14 days) | 152 ppm | [11] |

| Thaumetopoea pityocampa | V029-3547 (agonist) | in vivo Larvicidal Assay | LC₅₀ (14 days) | 406 ppm | [11] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize the AST-C signaling pathway.

Protocol 1: FRET-Based G-Protein Activation Assay

This method is used to determine which G-protein subtypes are activated by AstR-C upon ligand stimulation in living cells.[2][9]

Objective: To measure the activation of Gαi and Gαq in response to AST-C binding to its receptor.

Materials:

-

HEK293 cells

-

Expression plasmids for AstR-C

-

FRET-based G-protein biosensor plasmids: Gα subunit tagged with CFP (donor) and Gγ subunit tagged with YFP (acceptor).[2]

-

Cell culture reagents (DMEM, FBS, etc.)

-

Transfection reagent (e.g., Lipofectamine)

-

96-well microplates (black, clear bottom)

-

Synthetic AST-C peptide

-

Plate reader capable of measuring FRET (e.g., with 430 nm excitation and 475 nm / 530 nm emission filters)

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS at 37°C and 5% CO₂.

-

Seed cells into 96-well plates at an appropriate density.

-

Co-transfect the cells with plasmids encoding AstR-C and the desired G-protein FRET biosensor (e.g., Gαi-CFP and Gγ-YFP).

-

Incubate for 24-48 hours to allow for protein expression.

-

-

FRET Measurement:

-

Before the measurement, replace the culture medium with a suitable assay buffer (e.g., HBSS).

-

Place the 96-well plate into the pre-warmed plate reader.

-

Measure the baseline FRET signal by exciting the donor (CFP at ~430 nm) and measuring emission from both the donor (CFP at ~475 nm) and the acceptor (YFP at ~530 nm). The FRET ratio is typically calculated as Acceptor Emission / Donor Emission.

-

Inject varying concentrations of the AST-C peptide into the wells.

-

Immediately begin kinetic measurements of the FRET signal every few seconds for several minutes.

-

-

Data Analysis:

-

Receptor-mediated G-protein activation leads to a conformational change and/or dissociation of the Gα and Gβγ subunits, causing a decrease in FRET efficiency.[9]

-

Normalize the FRET ratio changes to the baseline measurement.

-

Plot the concentration-response curve by taking the maximum change in FRET for each ligand concentration.

-

Fit the data using a four-parameter dose-response function in software like GraphPad Prism to determine the EC₅₀.[2]

-

Workflow for FRET-Based G-Protein Activation Assay

Caption: Experimental workflow for FRET-based G-protein activation assays.

Protocol 2: Computational Modeling and Docking

In silico methods are used to predict the three-dimensional structure of AstR-C and identify key residues involved in ligand binding.[2][7]

Objective: To build a homology model of AstR-C and predict its interaction with the AST-C peptide through molecular docking and MD simulations.

Methodology:

-

Homology Modeling:

-

Obtain the amino acid sequence of the target AstR-C.

-

Use a tool like BLAST to find suitable template structures (e.g., other solved GPCR structures) in the Protein Data Bank (PDB).

-

Employ homology modeling software (e.g., MODELLER, SWISS-MODEL) to build a 3D model of the receptor based on the alignment with the template(s).

-

-

Molecular Docking:

-

Prepare the 3D structures of both the receptor model and the AST-C ligand (which can also be modeled).

-

Use a docking program (e.g., AutoDock, Glide) to predict the binding pose of AST-C within the receptor. A grid box is typically defined around the predicted orthosteric binding site.[11]

-

Score and rank the resulting poses based on binding energy or other scoring functions to identify the most plausible interaction mode.[12]

-

-

Molecular Dynamics (MD) Simulations:

-

Take the best-ranked receptor-ligand complex from the docking step.

-

Embed the complex in a simulated lipid bilayer with solvent (water and ions).

-

Run MD simulations (e.g., using GROMACS, AMBER) for an extended period (e.g., 100-500 ns) to observe the dynamic behavior and stability of the interaction.[2]

-

-

Analysis and Validation:

-

Analyze the MD trajectories to assess the stability of the complex (e.g., using RMSD) and identify persistent interactions (e.g., hydrogen bonds, hydrophobic contacts) between specific residues and the ligand.[12]

-

Calculate the binding free energy using methods like MM/GBSA to quantify the strength of the interaction.[2]

-

Experimental Validation: Design site-directed mutagenesis experiments to substitute the predicted key interacting residues. Express the mutant receptors and perform functional assays (like the FRET assay described above) to confirm the importance of these residues for ligand binding and receptor activation.[2]

-

References

- 1. Allatostatin - Wikipedia [en.wikipedia.org]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. The gut hormone Allatostatin C/Somatostatin regulates food intake and metabolic homeostasis under nutrient stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The neuropeptide allatostatin C from clock-associated DN1p neurons generates the circadian rhythm for oogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ligand binding pocket of a novel Allatostatin receptor type C of stick insect, Carausius morosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. genscript.com [genscript.com]

- 11. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Tissue-Specific Expression of Allatostatin II in Insects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tissue-specific expression of Allatostatin II (AST-II) in insects. Allatostatins are a diverse family of neuropeptides that play crucial roles in regulating various physiological processes, most notably the inhibition of juvenile hormone biosynthesis.[1] this compound, a member of the FGLamide allatostatin family, was first isolated from the cockroach Diploptera punctata and is a key focus for research into insect endocrinology and the development of novel pest control strategies.[2]

This document summarizes the current understanding of AST-II's distribution across different insect tissues, provides detailed experimental protocols for its study, and visualizes the key pathways and workflows involved.

Quantitative Expression of Allatostatins in Insect Tissues

The expression of allatostatins varies significantly across different tissues, reflecting their pleiotropic functions. While comprehensive quantitative data for this compound specifically is limited, studies on allatostatin gene expression and peptide levels in various insect species provide valuable insights. The following tables summarize quantitative data obtained through methods such as quantitative real-time PCR (qRT-PCR), competitive ELISA, and mass spectrometry.

Table 1: Relative mRNA Expression of Allatostatin C in Tissues of the Chinese White Pine Beetle, Dendroctonus armandi

| Tissue | Relative Expression Level (Mean ± SE) |

| Head (Larva) | Lower than Pupal Brain |

| Gut (Larva) | Increased Expression |

| Head (Pupa) | Abundantly Expressed |

| Gut (Pupa) | - |

| Head (Adult) | Lower than Pupal Brain |

| Gut (Adult) | Increased Expression |

| Data derived from qRT-PCR analysis.[3] |

Table 2: Allatostatin Concentration in Tissues of the Greater Wax Moth, Galleria mellonella

| Tissue | Allatostatin Concentration (pg/tissue) |

| Brain-SOG | Highest Concentration |

| Midgut | Lower than Brain-SOG |

| Ovary | Lower than Brain-SOG |

| Fat Body | Lower than Brain-SOG |

| Data obtained using competitive ELISA.[4] |

Table 3: Allatostatin Gene Expression in the Oviducts and Ovary of the Cockroach, Diploptera punctata

| Tissue | Expression Pattern during Reproductive Cycle |

| Lateral Oviducts | Drastically reduced during maximal vitellogenin uptake; higher before and after. |

| Common Oviduct | Drastically reduced during maximal vitellogenin uptake; higher before and after. |

| Ovary | Drastically reduced during maximal vitellogenin uptake; higher before and after. |

| Data obtained using quantitative competitive reverse transcriptase polymerase chain reaction (QC-RT-PCR).[1] |

This compound Signaling Pathway

This compound exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells.[5][6] While the complete downstream signaling cascade for this compound is still under investigation, evidence suggests that its receptors are homologous to mammalian galanin/somatostatin receptors and likely couple to inhibitory G-proteins (Gαi).[7][8]

Activation of the AST-II receptor is proposed to initiate the following signaling cascade:

-

Ligand Binding: this compound binds to its specific GPCR on the cell membrane.

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of an associated inhibitory G-protein (Gαi).

-

Effector Modulation: The activated Gαi subunit dissociates from the βγ-subunits and inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of downstream target proteins, ultimately leading to the physiological response (e.g., inhibition of juvenile hormone synthesis).

Experimental Protocols

Immunohistochemistry (IHC) for Localization of this compound

This protocol is adapted for the localization of Allatostatin-like peptides in insect tissues.[9]

Workflow for Immunohistochemistry

Detailed Protocol:

-

Tissue Dissection: Dissect the desired tissues (e.g., brain, corpora allata, midgut) in cold phosphate-buffered saline (PBS).

-

Fixation: Fix the tissues in 4% paraformaldehyde in PBS for 4-6 hours at 4°C.

-

Washing: Wash the tissues extensively in PBS with 0.3% Triton X-100 (PBST).

-

Blocking: Block non-specific binding by incubating the tissues in PBST containing 5% normal goat serum for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Incubate the tissues with a primary antibody specific to this compound (or a related allatostatin) diluted in blocking solution overnight at 4°C.

-

Washing: Wash the tissues three times for 15 minutes each in PBST.

-

Secondary Antibody Incubation: Incubate the tissues with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) diluted in blocking solution for 2-4 hours at room temperature in the dark.

-

Washing: Wash the tissues three times for 15 minutes each in PBST in the dark.

-

Mounting: Mount the tissues on a microscope slide in an anti-fade mounting medium.

-

Visualization: Visualize the stained tissues using a confocal microscope.

In Situ Hybridization (ISH) for Localization of this compound mRNA

This protocol is a general guide for localizing this compound mRNA in insect tissue sections.[10]

Workflow for In Situ Hybridization

Detailed Protocol:

-

Probe Synthesis: Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the this compound mRNA sequence using an in vitro transcription kit.

-

Tissue Preparation: Dissect and fix tissues as described for IHC. After fixation, cryoprotect the tissues in a sucrose (B13894) gradient and embed in an appropriate medium for cryosectioning.

-

Sectioning: Cut thin sections (10-20 µm) using a cryostat and mount them on coated microscope slides.

-

Pre-hybridization: Treat the sections with proteinase K, followed by acetylation to reduce background. Pre-hybridize the sections in hybridization buffer for 1-2 hours at the hybridization temperature.

-

Hybridization: Hybridize the sections with the DIG-labeled probe in hybridization buffer overnight in a humidified chamber at an optimized temperature (e.g., 65°C).

-

Post-hybridization Washes: Perform a series of stringent washes in SSC buffer at the hybridization temperature to remove the unbound probe.

-

Immunological Detection: Block the sections and then incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Colorimetric Development: Wash the sections and incubate with a substrate solution (e.g., NBT/BCIP) until a colored precipitate develops at the site of probe hybridization.

-

Mounting and Visualization: Stop the color reaction, dehydrate the sections, and mount with a coverslip. Visualize the results using a bright-field microscope.

Quantitative Real-Time PCR (qRT-PCR) for this compound Gene Expression

This protocol provides a framework for quantifying the relative expression of the this compound gene in different insect tissues.

Workflow for qRT-PCR

Detailed Protocol:

-

Tissue Collection and RNA Extraction: Dissect desired tissues from insects and immediately homogenize them in a lysis buffer to preserve RNA integrity. Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Design and validate primers specific to the this compound gene and a stable reference gene (e.g., actin, GAPDH).

-

qRT-PCR Reaction: Set up the qRT-PCR reaction with a suitable qPCR master mix, cDNA template, and gene-specific primers.

-

Thermal Cycling: Perform the qRT-PCR in a real-time PCR instrument with an appropriate thermal cycling protocol.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the this compound gene in different tissues using the ΔΔCt method, normalized to the expression of the reference gene.

Mass Spectrometry for this compound Quantification

Mass spectrometry-based proteomics can be used for the absolute or relative quantification of this compound in various tissues.

Workflow for Mass Spectrometry-Based Quantification

General Protocol Outline:

-

Sample Preparation: Tissues are dissected and homogenized in a buffer containing protease inhibitors to prevent peptide degradation.

-

Extraction: Peptides are extracted from the tissue homogenate, often using solid-phase extraction (SPE) to enrich for neuropeptides and remove interfering substances.

-

Liquid Chromatography (LC) Separation: The peptide extract is separated by reverse-phase high-performance liquid chromatography (RP-HPLC) to reduce sample complexity before introduction into the mass spectrometer.

-

Mass Spectrometry (MS) Analysis: The separated peptides are ionized (e.g., by electrospray ionization - ESI) and analyzed in a mass spectrometer. For quantification, methods like multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) can be used with the inclusion of stable isotope-labeled internal standards of this compound for absolute quantification.

-

Data Analysis: The mass spectrometry data is processed to identify and quantify the peaks corresponding to this compound.